molecular formula C13H16N2 B3271763 2-(3-(Piperidin-1-yl)prop-1-yn-1-yl)pyridine CAS No. 55385-00-7

2-(3-(Piperidin-1-yl)prop-1-yn-1-yl)pyridine

Cat. No.: B3271763
CAS No.: 55385-00-7
M. Wt: 200.28 g/mol
InChI Key: XQPBVQLJQAGAAR-UHFFFAOYSA-N
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Description

2-(3-(Piperidin-1-yl)prop-1-yn-1-yl)pyridine (Molecular Formula: C13H16N2) is a nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry and neuroscience research . The structure incorporates pyridine and piperidine rings, two privileged scaffolds frequently featured in pharmaceuticals and bioactive molecules due to their versatile biological activities . Piperidine rings are among the most common ring systems in FDA-approved drugs , while pyridine derivatives are explored for their diverse pharmacological potential. Compounds featuring piperidine moieties are extensively investigated for their high affinity for neurological targets, including sigma receptors (σ1R and σ2R) and cholinesterases (AChE and BuChE) . Sigma receptors are implicated in several neurological conditions, such as neuropathic pain and Alzheimer's disease (AD) . Similarly, the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a established therapeutic strategy for treating Alzheimer's disease, aimed at boosting neurotransmitter levels in the brain . The propynyl linker in its structure is a common feature in molecules designed as potential multitarget-directed ligands (MTDLs) for complex neurodegenerative disorders . As such, this compound serves as a valuable chemical intermediate or reference standard for researchers designing and synthesizing new heterocyclic compounds, screening for biological activity, and studying mechanisms of action within the central nervous system. This product is intended for research applications in a controlled laboratory environment only. It is NOT intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(3-piperidin-1-ylprop-1-ynyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-4-10-15(11-5-1)12-6-8-13-7-2-3-9-14-13/h2-3,7,9H,1,4-5,10-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQPBVQLJQAGAAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC#CC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(Piperidin-1-yl)prop-1-yn-1-yl)pyridine typically involves the coupling of a pyridine derivative with a piperidine derivative through a propargylation reaction. One common method involves the use of a palladium-catalyzed cross-coupling reaction between 2-bromopyridine and 3-(piperidin-1-yl)prop-1-yne under basic conditions .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of high-throughput screening and optimization of reaction conditions is crucial for industrial applications .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

Scientific Research Applications

Antimicrobial Properties

Research has indicated that derivatives of pyridine compounds can exhibit significant antimicrobial activity. In particular, studies have shown that related compounds demonstrate efficacy against various bacterial strains and fungi. For instance, 7-azaindole derivatives have been tested for their antimicrobial properties and have shown promising results against pathogens such as Cryptococcus neoformans, suggesting that similar structures may also possess beneficial antimicrobial effects .

Neurological Applications

2-(3-(Piperidin-1-yl)prop-1-yn-1-yl)pyridine has been investigated for its role as a positive allosteric modulator (PAM) of metabotropic glutamate receptors (mGlu5). These receptors are implicated in numerous neurological disorders, including schizophrenia. Compounds that enhance mGlu5 receptor function may offer new avenues for therapeutic development . Specifically, PAMs like ADX47273 have demonstrated the ability to enhance cognitive functions while reducing psychotic symptoms in animal models .

Material Science Applications

The unique structure of this compound allows it to be utilized in the development of advanced materials. Its ability to form stable complexes with metal ions makes it a candidate for use in catalysis and material synthesis . Moreover, the incorporation of this compound into polymer matrices could enhance the mechanical properties and thermal stability of the resulting materials.

Case Studies and Research Findings

StudyFocusFindings
Khan et al., 2021Synthesis & CharacterizationDeveloped efficient synthetic routes for pyridine derivatives showing potential biological activity .
RSC Publications, 2014Antimicrobial ActivityInvestigated the antimicrobial properties of azaindoles derived from pyridines; found significant activity against yeasts .
PubMed Study, 2008Neurological EffectsEvaluated mGlu5 PAMs for cognitive enhancement; demonstrated efficacy in reducing symptoms related to schizophrenia .

Mechanism of Action

The mechanism of action of 2-(3-(Piperidin-1-yl)prop-1-yn-1-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(3-(Piperidin-1-yl)prop-1-yn-1-yl)pyridine with key analogs based on substituents, synthesis routes, physicochemical properties, and biological/toxicological profiles.

Table 1: Structural and Functional Comparison of Pyridine-Alkyne Derivatives

Compound Name Key Substituents Molecular Formula Molecular Weight Key Properties/Hazards Source (Evidence ID)
This compound Piperidine, propargyl C13H15N2 199.28 (calc.) Inferred stability from alkyne-piperidine synergy; potential neuroactivity N/A (hypothetical)
2-(3-Cyclohexyl-3-(piperidin-1-yl)prop-1-yn-1-yl)pyridine Cyclohexyl, piperidine, propargyl C19H26N2 282.42 Acute toxicity (oral, H302), skin/eye irritation (H315/H319), respiratory hazard (H335)
N-(3-(3-Hydroxyprop-1-ynyl)pyridin-2-yl)pivalamide Hydroxypropargyl, pivalamide C13H17N3O2 247.30 Polar due to hydroxyl and amide groups; likely improved solubility
3-(2-Amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol Amino, fluorine, hydroxypropargyl C8H6FN3O 179.15 Enhanced bioavailability from fluorine; potential CNS activity
3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol Chloro, methyl, hydroxypropargyl C9H8ClNO 181.62 Electrophilic chloro group may increase reactivity; antimicrobial applications

Substituent Effects on Reactivity and Bioactivity

  • Piperidine vs. Cyclohexyl-Piperidine Hybrids : The cyclohexyl analog () exhibits higher lipophilicity (MW 282.42 vs. 199.28) and acute toxicity, likely due to enhanced membrane permeability .
  • Hydroxypropargyl vs. Piperidinylpropargyl : Hydroxypropargyl derivatives (e.g., ) prioritize hydrogen bonding, improving aqueous solubility, whereas piperidinyl groups enhance basicity and receptor binding in neurological targets .
  • Halogenated Derivatives : Chloro and fluoro substituents () modulate electronic effects and metabolic stability. Fluorine’s electronegativity improves blood-brain barrier penetration, as seen in CNS-active drugs .

Biological Activity

Chemical Identity and Properties

2-(3-(Piperidin-1-yl)prop-1-yn-1-yl)pyridine, with the CAS number 55385-00-7, has a molecular formula of C13_{13}H16_{16}N2_2 and a molecular weight of 200.28 g/mol. This compound features a pyridine ring substituted with a propynyl group linked to a piperidine moiety, which contributes to its biological activity.

Antimicrobial Properties

Recent studies have highlighted the potential antimicrobial activity of derivatives related to this compound. For instance, compounds with similar structural motifs have demonstrated significant inhibition against various pathogens, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

CompoundPathogen TestedMinimum Inhibitory Concentration (MIC)
Compound 7bStaphylococcus aureus0.22 - 0.25 µg/mL
Compound 4aE. coli3.12 µg/mL
Compound 5aProteus mirabilis12.5 µg/mL

These results indicate that compounds derived from similar structures exhibit potent antibacterial effects, suggesting that the piperidine and pyridine functionalities are crucial for their activity .

The mechanisms through which these compounds exert their antimicrobial effects include:

  • Inhibition of DNA Gyrase and DHFR : Certain derivatives have been identified as inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), with IC50_{50} values ranging from 12.27 to 31.64 µM for DNA gyrase and from 0.52 to 2.67 µM for DHFR .
  • Biofilm Disruption : The ability to inhibit biofilm formation is another critical aspect of their antimicrobial activity, providing an advantage over traditional antibiotics .

Cytotoxicity and Safety Profile

The safety profile of these compounds is also noteworthy, as they have shown low hemolytic activity (3.23% to 15.22% lysis compared to Triton X-100), indicating minimal toxicity towards red blood cells . The cytotoxicity was assessed against normal cell lines, with IC50_{50} values exceeding 60 µM, suggesting a favorable therapeutic index.

Study on Piperidinyl Derivatives

A study conducted on piperidinyl derivatives highlighted the synthesis and evaluation of various compounds, including those structurally similar to this compound. These derivatives were tested for their antibacterial properties against multiple strains of bacteria, showing promising results in both in vitro assays and molecular docking studies that confirmed their binding modes .

Clinical Relevance

The relevance of such compounds extends beyond laboratory findings; their potential application in treating resistant bacterial strains makes them valuable candidates for further research and development in medicinal chemistry.

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing 2-(3-(Piperidin-1-yl)prop-1-yn-1-yl)pyridine, and what experimental conditions optimize yield?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, such as Sonogashira coupling or alkyne-functionalization of pyridine derivatives. For example, piperidine-substituted alkynes can be coupled to halogenated pyridines under palladium catalysis. Reaction conditions (e.g., solvent choice, temperature, catalyst loading) significantly influence yield. A reported protocol for analogous compounds uses dichloromethane as a solvent with NaOH for deprotonation, achieving ~99% purity after column chromatography .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

  • Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) (¹H, ¹³C, and DEPT for piperidine/pyridine moiety verification), high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and Fourier-transform infrared spectroscopy (FTIR) to detect alkyne (C≡C) and aromatic C-H stretches. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) further assess thermal stability and phase transitions .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer : Follow GHS-compliant guidelines :

  • Storage : Keep in a sealed container at 2–8°C, away from oxidizers and moisture.
  • Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation.
  • Spill Response : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can the thermal stability and spin crossover (SCO) behavior of iron-cyanide complexes incorporating this compound be analyzed?

  • Methodological Answer : For SCO studies:

  • Magnetometry : Use SQUID magnetometry to track magnetic susceptibility changes with temperature (e.g., 5–300 K).
  • Calorimetry : DSC identifies enthalpy changes during SCO transitions.
  • Thermogravimetry : Monitor ligand loss (e.g., pyridine) via TGA to correlate structural stability with SCO activity. Particle size effects on gate-opening transitions should be analyzed using microscopy (SEM/TEM) .

Q. What strategies can resolve contradictions in reported pharmacological activities of pyridine-piperidine hybrids?

  • Methodological Answer :

  • Dose-Response Studies : Use in vitro assays (e.g., enzyme inhibition, receptor binding) to establish concentration-dependent effects.
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like nicotinic acetylcholine receptors (nAChRs) or kinases.
  • Metabolic Stability : Evaluate hepatic microsomal stability to distinguish intrinsic activity from pharmacokinetic artifacts .

Q. How can the compound’s molecular interactions in drug design be optimized for CNS applications?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute the alkyne linker with ethylene or amide groups to enhance blood-brain barrier (BBB) penetration.
  • SAR Studies : Synthesize analogs with varied piperidine substitutions (e.g., methyl, fluoro) and test for α4β2-nAChR selectivity using patch-clamp electrophysiology.
  • Pharmacophore Mapping : Identify critical hydrogen-bonding and hydrophobic regions using 3D-QSAR models .

Q. What advanced techniques elucidate the role of this compound in catalytic or sensing applications?

  • Methodological Answer :

  • Electrochemical Analysis : Cyclic voltammetry (CV) assesses redox activity for sensor development.
  • Spectroelectrochemistry : Monitor real-time structural changes during oxidation/reduction (e.g., pyridine ring protonation).
  • Gate-Opening Studies : Use in situ XRD to track lattice dynamics during guest molecule adsorption (e.g., CO₂, H₂O) .

Data Contradiction Analysis

Q. How to address discrepancies in reported thermal decomposition profiles of pyridine-piperidine complexes?

  • Methodological Answer :

  • Kinetic Analysis : Apply the Vyazovkin isoconversional method to calculate activation energy (EaE_a) as a function of conversion. Discrepancies may arise from differences in particle size or crystallinity.
  • Controlled Atmosphere Studies : Perform TGA under inert (N₂) vs. oxidative (O₂) conditions to isolate decomposition pathways.
  • Cross-Validation : Compare results with complementary techniques (e.g., evolved gas analysis via FTIR) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-(Piperidin-1-yl)prop-1-yn-1-yl)pyridine

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